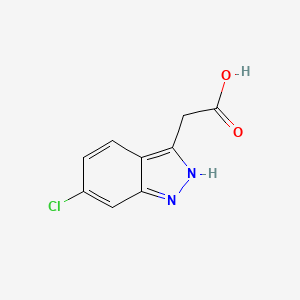

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Overview

Description

Synthesis Analysis

The synthetic approaches to indazoles, including 2-(6-Chloro-1H-indazol-3-yl)acetic acid, have been studied extensively. These strategies involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Scientific Research Applications

Anti-Inflammatory Applications

The indazole moiety, which is part of the “2-(6-Chloro-1H-indazol-3-yl)acetic acid” structure, has been associated with significant anti-inflammatory properties. Compounds with this structure have been synthesized and tested for their potential to reduce inflammation in various models. For instance, derivatives have shown promise in reducing edema and arthritis symptoms in experimental settings .

Antimicrobial Activity

Indazole derivatives also exhibit antimicrobial activity, making them valuable in the development of new antibiotics. Research has indicated that these compounds can be effective against a range of bacterial strains, potentially addressing the growing concern of antibiotic resistance .

Anti-HIV Properties

The fight against HIV has been bolstered by the discovery of indazole-based compounds that can inhibit the virus. These compounds have been studied for their potential as anti-HIV agents, providing a new avenue for therapeutic intervention .

Anticancer Potential

“2-(6-Chloro-1H-indazol-3-yl)acetic acid” and its derivatives have been explored for their anticancer activities. They have been found to exhibit properties that could inhibit the growth of cancer cells, making them candidates for further research in cancer treatment .

Hypoglycemic Effects

Indazole compounds have shown hypoglycemic effects, suggesting their use in managing diabetes. By influencing blood sugar levels, these compounds could be integrated into treatments aimed at controlling diabetes symptoms .

Antiprotozoal Activity

The antiprotozoal activity of indazole derivatives opens up possibilities for treating diseases caused by protozoan parasites. This application is particularly relevant in the development of treatments for conditions like malaria .

Antihypertensive Uses

Indazole-based compounds have been identified as potential antihypertensive agents. Their ability to modulate blood pressure could lead to new medications for managing hypertension .

Herbicidal Applications

Interestingly, indazole derivatives have been utilized in the design of herbicides. Their herbicidal activity has been demonstrated in agricultural research, showing effectiveness in weed control without harming crops .

Safety and Hazards

Mechanism of Action

Target of Action

Indazole-containing compounds, which include this compound, have been found to have a wide variety of medicinal applications . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

It’s known that indazole derivatives can inhibit the production of certain inflammatory mediators in osteoarthritis (oa) cartilage . For instance, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For example, some indazole derivatives have been found to stimulate parthenogenesis in aphids and inhibit 2,6-dichlorobenzoic acid-induced germination inhibition .

Pharmacokinetics

It’s known that the bioavailability of a drug can be influenced by factors such as its lipophilicity and water solubility .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .

properties

IUPAC Name |

2-(6-chloro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEDUPQQLIMVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592652 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-1H-indazol-3-yl)acetic acid | |

CAS RN |

35715-85-6 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

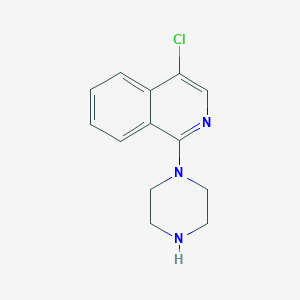

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

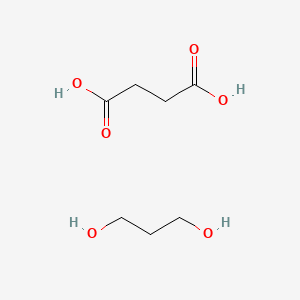

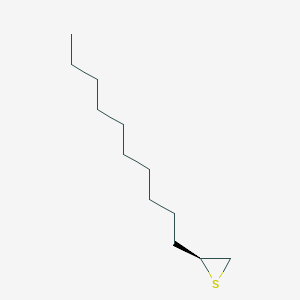

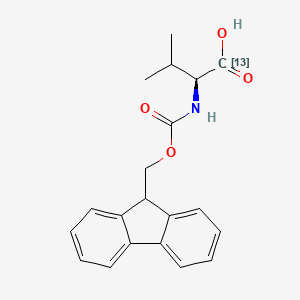

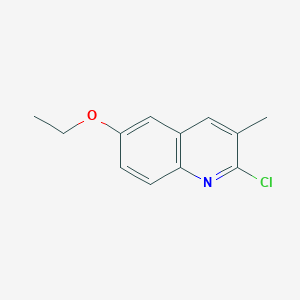

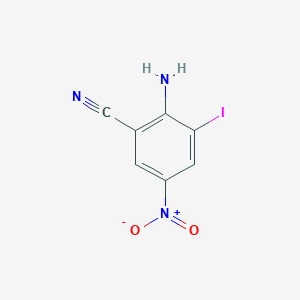

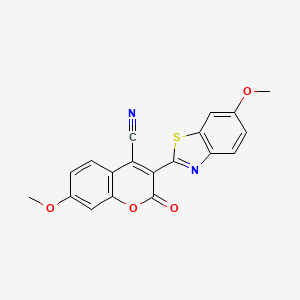

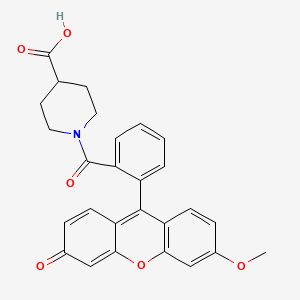

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)

![7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1611934.png)

![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1611941.png)